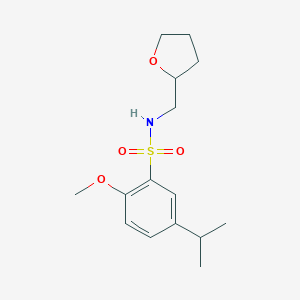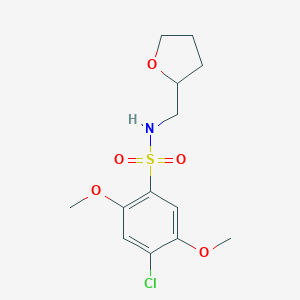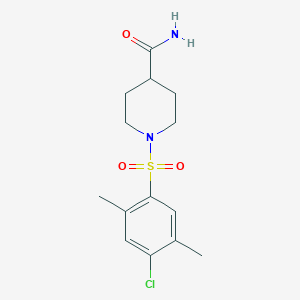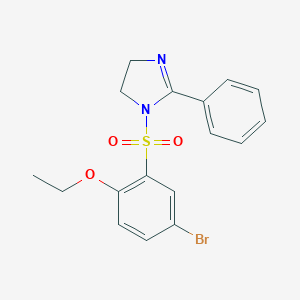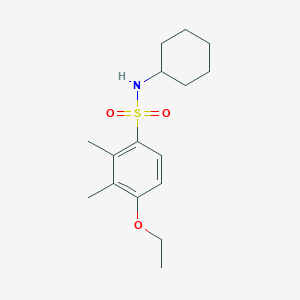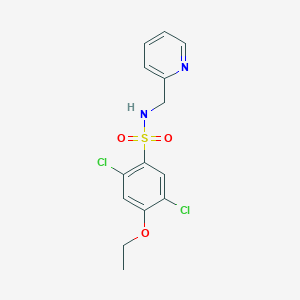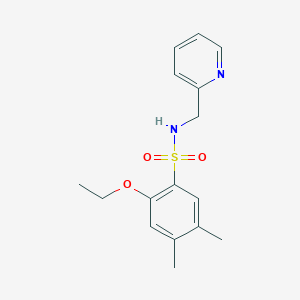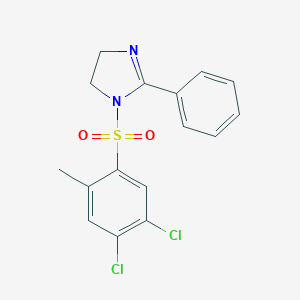
1-((4,5-dichloro-2-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4,5-dichloro-2-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as DIDS, is a chemical compound that has been extensively studied for its various applications in scientific research. DIDS has been shown to have a wide range of biological effects, including the inhibition of chloride channels, the modulation of ion transporters, and the regulation of cell proliferation. In
Wirkmechanismus
The mechanism of action of 1-((4,5-dichloro-2-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is complex and depends on the specific target molecule. This compound has been shown to inhibit chloride channels by binding to a specific site on the channel protein, thereby blocking the movement of chloride ions across the cell membrane. This compound has also been shown to modulate the activity of ion transporters by altering the conformation of the protein, which affects its ability to transport ions across the membrane.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including the inhibition of chloride channels, the modulation of ion transporters, and the regulation of cell proliferation. This compound has been shown to inhibit the activity of the CFTR chloride channel, which is important for the regulation of salt and water transport in the lung and other organs. This compound has also been shown to modulate the activity of the anion exchanger in red blood cells, which is important for the regulation of pH and bicarbonate transport. In addition, this compound has been shown to regulate the proliferation of cancer cells by inhibiting the activity of the Na+/H+ exchanger.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-((4,5-dichloro-2-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole in lab experiments is its ability to selectively inhibit specific ion channels and transporters. This allows researchers to study the function of these molecules in a controlled manner. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results. In addition, this compound can be toxic at high concentrations, which can limit its usefulness in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on 1-((4,5-dichloro-2-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of more selective inhibitors of specific ion channels and transporters. This could lead to the development of more effective treatments for diseases such as cystic fibrosis and hypertension. Another area of interest is the use of this compound as a tool to study the role of ion channels and transporters in disease pathogenesis. Finally, there is a growing interest in the use of this compound as a potential anticancer agent, due to its ability to inhibit the activity of the Na+/H+ exchanger in cancer cells. Further research in these areas could lead to significant advances in our understanding of the role of ion channels and transporters in health and disease.
Synthesemethoden
1-((4,5-dichloro-2-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be synthesized through a multi-step process that involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 1-phenyl-1,2-dihydro-2-imidazolone in the presence of a base. The resulting product can be further purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-((4,5-dichloro-2-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been widely used in scientific research as a tool to study the function of various ion channels and transporters. For example, this compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and water transport in the lung and other organs. This compound has also been used to study the function of the anion exchanger in red blood cells, which is important for the regulation of pH and bicarbonate transport.
Eigenschaften
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-11-9-13(17)14(18)10-15(11)23(21,22)20-8-7-19-16(20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIWZPLPGIZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

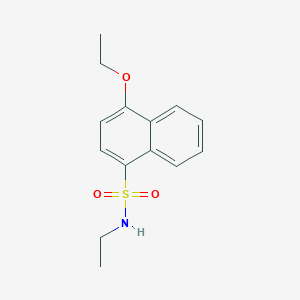
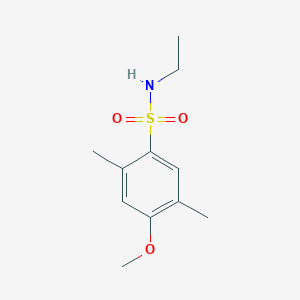

![1-[(4-fluorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497527.png)
